Ethyl 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes or alkenesThe reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods focus on eco-friendly and sustainable approaches to synthesize isoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The fluoro group can be reduced to a hydrogen atom.
Substitution: The fluoro and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the fluoro group would result in the corresponding hydrocarbon.
Scientific Research Applications
Ethyl 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive molecules.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and hydroxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The isoxazole ring provides stability and enhances the compound’s ability to interact with its targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
- Ethyl 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylate
Uniqueness
Ethyl 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylate is unique due to the presence of both fluoro and hydroxy groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The hydroxy group enhances its solubility and reactivity, while the fluoro group provides stability and resistance to metabolic degradation .
Properties
Molecular Formula |
C12H10FNO4 |
---|---|
Molecular Weight |
251.21 g/mol |
IUPAC Name |
ethyl 5-(2-fluoro-4-hydroxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H10FNO4/c1-2-17-12(16)10-6-11(18-14-10)8-4-3-7(15)5-9(8)13/h3-6,15H,2H2,1H3 |
InChI Key |
LKFJSHBXXYTJMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.